molecular formula C15H10N4O B2866371 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1020252-28-1

4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B2866371
CAS No.: 1020252-28-1
M. Wt: 262.272
InChI Key: NXOAIXQCQZIYEF-UHFFFAOYSA-N
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Description

4-(3-Phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenoxyphenyl group attached to the triazole ring, along with a carbonitrile group at the 5-position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action is not clear without specific context (e.g., biological, chemical). Some similar compounds, like pyrethroids, act on the nerve cell membrane to disrupt the sodium channel current, causing paralysis in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out under copper(I) catalysis, which facilitates the formation of the triazole ring. The phenoxyphenyl group can be introduced through the use of a suitable phenoxyphenyl azide or alkyne precursor.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonitrile group, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced triazole derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Comparison with Similar Compounds

Uniqueness: 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and phenoxyphenyl group provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

5-(3-phenoxyphenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOAIXQCQZIYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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